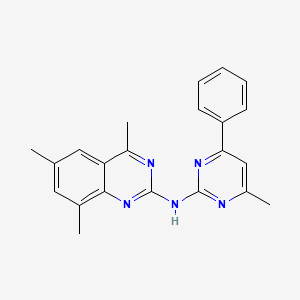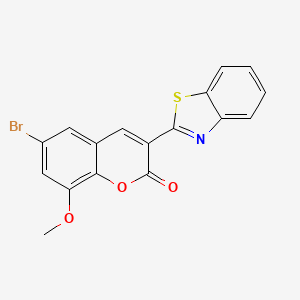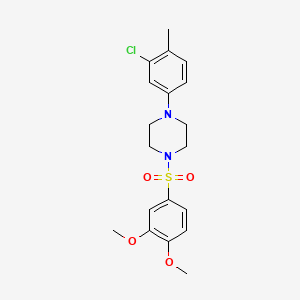![molecular formula C20H23BrN2O2S B3503105 N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B3503105.png)
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide
Descripción general
Descripción
“N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide” is a complex organic compound that contains an indole and a benzenesulfonamide moiety . Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . Benzenesulfonamide is a common moiety in many pharmaceutical drugs and has been evaluated for their in vivo anti-inflammatory, analgesic, and ulcerogenic activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and benzenesulfonamide moieties, as well as the bromine, methyl, and ethyl groups attached to the indole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly more reactive. The indole moiety could contribute to the compound’s aromaticity and stability .Mecanismo De Acción
Target of Action
The compound N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , playing a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets, leading to changes in cellular function.
Biochemical Pathways
The biochemical pathways affected by indole derivatives are diverse, given their broad-spectrum biological activities . For instance, some indole derivatives have been reported to inhibit the polymerization of tubulin, a protein that forms microtubules, which are essential for cell division . This inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
The result of the compound’s action depends on its specific targets and mode of action. For instance, if the compound targets tubulin, as some indole derivatives do , it could induce cell apoptosis and arrest the cells in the G2/M phase . This could potentially lead to the inhibition of cell proliferation, particularly in cancer cells .
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound could include further investigation into its synthesis, properties, and potential applications. For example, given the known biological activities of indole and benzenesulfonamide derivatives, this compound could be of interest in the development of new pharmaceutical drugs .
Propiedades
IUPAC Name |
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O2S/c1-12-9-13(2)20(14(3)10-12)26(24,25)22-8-7-17-15(4)23-19-6-5-16(21)11-18(17)19/h5-6,9-11,22-23H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJPIRQHUZDPFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3503025.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,2,4,6,8-pentamethyl-1,2-dihydroquinolin-1-yl)ethan-1-one](/img/structure/B3503038.png)



![2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-phenylbenzamide](/img/structure/B3503066.png)
![2-{[(3,5-Dimethoxyphenyl)carbonyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B3503073.png)
![4-(5-hydroxy-6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B3503083.png)
![4-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B3503088.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide](/img/structure/B3503092.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B3503110.png)
![2,4,6-trimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B3503121.png)
![2,4,5-trimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B3503127.png)

